Ritodrine hydrochloride

説明

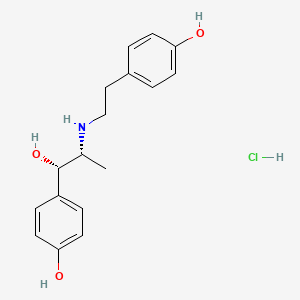

Ritodrine is an adrenergic beta agonist used to control premature labor . It is a potent tocolytic drug and a selective γ2-adrenoceptor agonist, widely used for the control of premature labor . It is chemically known as erythro-1-(p-hydroxy phenyl)-2-[2-(4-hydroxy phenyl) ethyl amino] propanol .

Synthesis Analysis

The synthesis of Ritodrine hydrochloride involves amidation condensation reaction with an acid binding agent such as triethylamine, pyridine, N-methylmorpholine, or diisopropylethylamine . A rapid and sensitive spectrophotometric method is described for the determination of ritodrine hydrochloride in both pure and dosage forms .

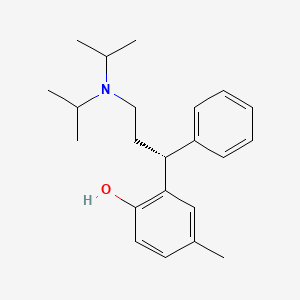

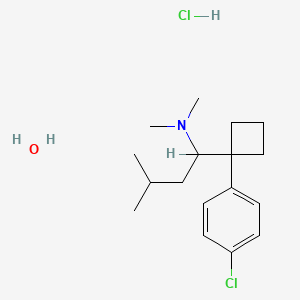

Molecular Structure Analysis

Ritodrine has a bulky N-substituent, which gives it high β2-selectivity . The 4’-hydroxy group on the benzene ring is important for activity as it is needed to form hydrogen bonds . The molecular formula of Ritodrine is C17H21NO3 .

Chemical Reactions Analysis

Ritodrine and amoxicillin form a pink-colored product with 3-methylbenzothiazolin-2-one hydrazone (MBTH) in the presence of ammonium cerium(IV) sulfate in acidic media . The absorption spectra of the colored products exhibit maximum absorption at 520 nm for Ritodrine .

Physical And Chemical Properties Analysis

Ritodrine hydrochloride has a molecular weight of 323.81 . It is a small molecule . The protein binding of Ritodrine is approximately 56% .

科学的研究の応用

Treatment of Premature Labor

Scientific Field

Obstetrics and Gynecology

Summary of Application

Ritodrine hydrochloride is widely used as a therapeutic agent to treat imminent preterm birth . It’s a β2-adrenergic agonist that induces relaxation of the uterine smooth muscle, making it a first-line drug in the treatment of premature labor .

Methods of Application

The specific method of application is not detailed in the sources, but it’s typically administered intravenously or orally.

Results or Outcomes

The use of Ritodrine hydrochloride can effectively control premature labor, reducing the risk of damage to newborn infants .

Prevention of Premature Births

Summary of Application

Ritodrine hydrochloride is used for the prevention of premature births .

Results or Outcomes

The use of Ritodrine hydrochloride can effectively prevent premature births .

Treatment of Foetal Distress Syndrome

Scientific Field

Neonatology

Summary of Application

Ritodrine hydrochloride is used for the treatment of Foetal distress syndrome .

Results or Outcomes

The use of Ritodrine hydrochloride can effectively treat Foetal distress syndrome .

Buccal Tablet Formulations of Ritodrine Hydrochloride

Scientific Field

Pharmaceutical Sciences

Summary of Application

Researchers have developed buccal tablet formulations of Ritodrine hydrochloride for better drug delivery .

Methods of Application

The tablets were prepared using the direct compression method with alginate, lactose, magnesium stearate, and microcrystalline cellulose as excipients .

Results or Outcomes

The tablets were found to release Ritodrine hydrochloride at a controlled rate, maintaining an effective concentration in the plasma without exceeding the toxic level .

Prevention of Uterine Contractions

Summary of Application

Ritodrine hydrochloride is used to prevent uterine contractions . This is particularly useful in cases of premature labor, where it’s important to delay delivery in order to allow for the administration of steroids, which can help mature the baby’s lungs.

Results or Outcomes

The use of Ritodrine hydrochloride can effectively prevent uterine contractions, thereby helping to delay premature labor .

Analytical Applications in Pharma Release Testing

Summary of Application

Ritodrine hydrochloride is used in several analytical applications including but not limited to pharma release testing . This involves testing the drug release from the pharmaceutical product to ensure it meets the required specifications.

Methods of Application

The specific method of application is not detailed in the sources, but it typically involves using analytical techniques such as high-performance liquid chromatography (HPLC) to measure the amount of drug released from the product over time.

Results or Outcomes

The use of Ritodrine hydrochloride in pharma release testing helps ensure the quality and safety of pharmaceutical products .

Regulation of Negative Emotions in Patients with PROM

Summary of Application

Ritodrine hydrochloride, when combined with magnesium sulfate, has been found to effectively regulate the negative emotions of patients with premature rupture of membranes (PROM) .

Results or Outcomes

The application of the combined program can effectively reduce the inflammatory response of patients, regulate the negative emotions of patients, and improve the maternal and infant outcomes of patients .

Glucose Tolerance Test

Scientific Field

Endocrinology

Summary of Application

Ritodrine hydrochloride may produce an increase in serum levels of glucose, insulin, and free fatty acids, and a decrease in serum potassium. It temporarily elevates results of glucose tolerance test .

Results or Outcomes

The use of Ritodrine hydrochloride can effectively elevate the results of glucose tolerance test .

Safety And Hazards

Ritodrine hydrochloride may damage fertility or the unborn child and is harmful if swallowed . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3.ClH/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13;/h2-9,12,17-21H,10-11H2,1H3;1H/t12-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLSITKDRVDKRV-XHXSRVRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045438 | |

| Record name | Ritodrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ritodrine hcl | |

CAS RN |

23239-51-2 | |

| Record name | Ritodrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-4-hydroxy-α-[1-[[2-(4-hydroxyphenyl)ethyl]amino]ethyl]benzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

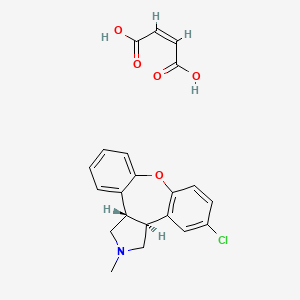

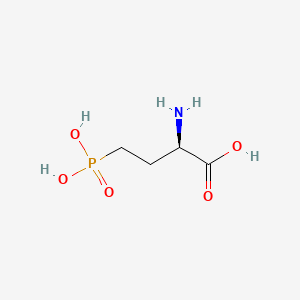

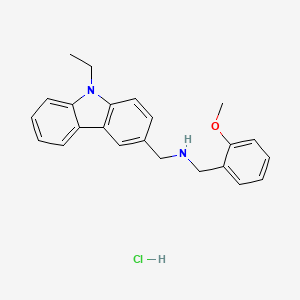

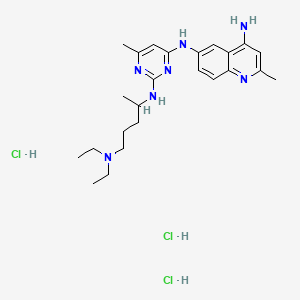

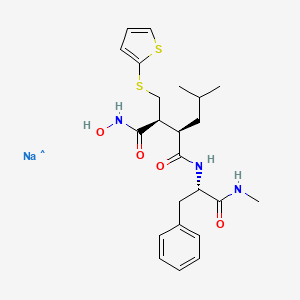

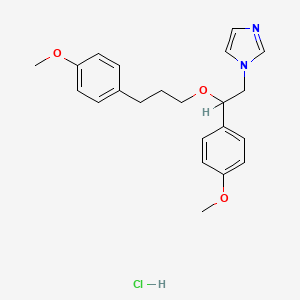

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6S)-1-[4-(dimethylamino)-3-methylbenzyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1663605.png)